

Application Notes and Protocols: Disodium Citrate for Preventing Coagulation in Blood Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium citrate*

Cat. No.: *B093818*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium citrate is a widely used anticoagulant essential for various laboratory analyses of blood samples. Its primary function is to prevent the initiation of the coagulation cascade by chelating calcium ions, which are critical cofactors for several clotting factors.^[1] This reversible anticoagulation makes it the standard for coagulation studies, as the clotting process can be easily initiated in the laboratory by adding excess calcium.^[1] These application notes provide detailed information on the use of **disodium citrate**, including its mechanism of action, protocols for use, and a comparison with other common anticoagulants.

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions that result in the formation of a stable fibrin clot. This process is highly dependent on the presence of calcium ions (Ca^{2+}) at multiple steps. **Disodium citrate**, typically used as a 3.2% (0.109 M) buffered solution, prevents coagulation by binding to these free calcium ions in the blood, forming calcium citrate complexes.^[1] This sequestration of calcium inhibits the activation of several key clotting factors, thereby halting the coagulation cascade before a fibrin clot can form.

Data Presentation: Comparison of Anticoagulants

The choice of anticoagulant can significantly impact the results of various blood analyses. The following tables summarize the key differences between **disodium citrate**, EDTA, and heparin.

Table 1: General Comparison of Common Anticoagulants

Feature	Disodium Citrate	EDTA (Ethylenediaminetetraacetic acid)	Heparin
Mechanism of Action	Chelates calcium ions (reversible) ^[1]	Chelates calcium ions (irreversible)	Inhibits thrombin formation and activity ^[1]
Primary Use	Coagulation studies (e.g., PT, aPTT), platelet function tests ^[1]	Hematology (e.g., complete blood count) ^[2]	Clinical chemistry, blood gas analysis
Tube Top Color	Light Blue ^[3]	Lavender/Purple	Green

Table 2: Effects on Complete Blood Count (CBC) Parameters

Parameter	Disodium Citrate	EDTA	Heparin
Hemoglobin (HGB)	No significant difference compared to EDTA[2][4]	Gold Standard	No significant difference compared to EDTA[2][4]
Hematocrit (HCT)	No significant difference compared to EDTA[2][4]	Gold Standard	No significant difference compared to EDTA[2][4]
Red Blood Cell (RBC) Count	No significant difference compared to EDTA[2][4]	Gold Standard	No significant difference compared to EDTA[2][4]
White Blood Cell (WBC) Count	No significant difference compared to EDTA[2][4]	Gold Standard	No significant difference compared to EDTA[2][4]
Platelet (PLT) Count	Significantly lower than EDTA[2][4]	Gold Standard	Significantly lower than EDTA[2][4]

Table 3: Suitability for Different Types of Laboratory Assays

Assay Type	Disodium Citrate	EDTA	Heparin
Coagulation Assays (PT, aPTT)	Recommended[1]	Unsuitable; directly inhibits coagulation[5]	Unsuitable; directly inhibits coagulation[5]
Platelet Function Tests	Recommended[1]	Can affect platelet function	Can cause platelet aggregation[2]
Routine Hematology (CBC)	Not recommended due to lower platelet counts[2][4]	Recommended[2]	Not recommended due to potential for platelet clumping[2]
Clinical Chemistry	Can interfere with some assays (e.g., calcium, alkaline phosphatase)[6]	Interferes with electrolyte measurements (e.g., calcium, potassium)	Generally suitable, but can interfere with some assays
PCR-based Assays	Generally suitable	Generally suitable	Unsuitable; potent PCR inhibitor[1]

Experimental Protocols

Protocol 1: Preparation of 3.2% (w/v) Disodium Citrate Anticoagulant Solution

Materials:

- Trisodium citrate dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Distilled or deionized water
- Volumetric flask
- Magnetic stirrer and stir bar (optional)
- Sterile filtration unit (0.22 μm filter)
- Sterile storage containers

Procedure:

- Weigh out 3.2 grams of trisodium citrate dihydrate.
- Transfer the trisodium citrate dihydrate into a 100 mL volumetric flask.
- Add approximately 80 mL of distilled or deionized water to the flask.
- Gently swirl the flask or use a magnetic stirrer until the solid is completely dissolved.
- Once dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.
- For applications requiring sterility, filter the solution through a 0.22 μm sterile filter into a sterile container.
- Store the solution at room temperature.

Protocol 2: Blood Sample Collection using Disodium Citrate Tubes

Materials:

- Evacuated blood collection tubes containing 3.2% buffered sodium citrate (light blue top)
- Appropriate gauge needle and tube holder
- Tourniquet
- Alcohol swabs
- Gauze and bandage

Procedure:

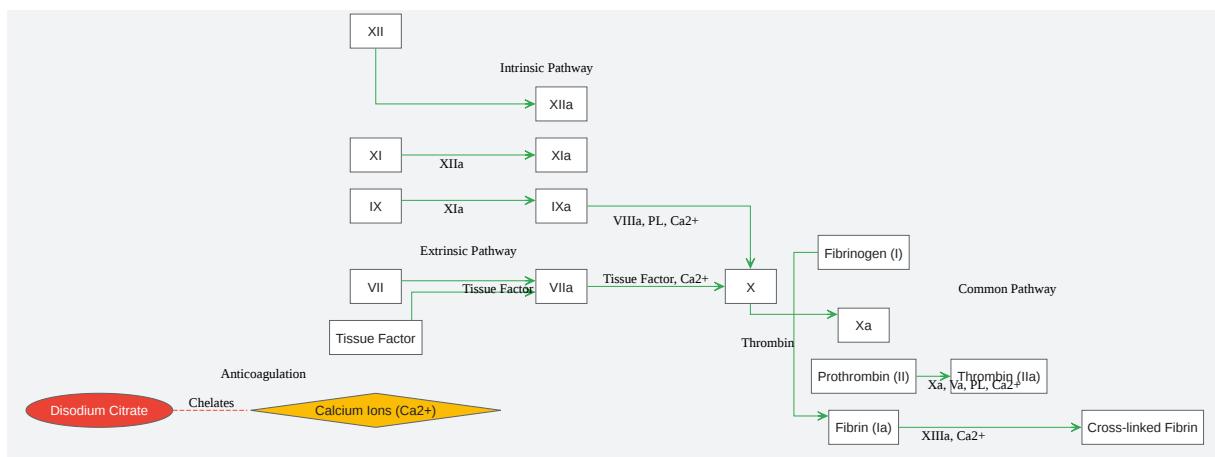
- Identify the patient and label the collection tube(s) with the required information.
- Select a suitable vein for venipuncture.

- Apply the tourniquet and cleanse the venipuncture site with an alcohol swab. Allow the site to air dry.
- Perform the venipuncture. If multiple tubes are to be drawn, follow the correct order of draw. A discard tube (a plain red-top or another citrate tube) should be used before the citrate tube to ensure the correct blood-to-anticoagulant ratio, especially when using a winged collection set.[\[1\]](#)
- Fill the citrate tube to the indicated fill line. It is crucial to achieve the correct 9:1 blood-to-anticoagulant ratio. Under-filling or over-filling the tube can lead to inaccurate results.
- Once the tube is filled, remove it from the holder and gently invert it 3-4 times to ensure thorough mixing of the blood with the anticoagulant. Do not shake the tube, as this can cause hemolysis.
- Release the tourniquet, remove the needle, and apply pressure to the venipuncture site with gauze.
- Dispose of the needle in a sharps container and bandage the site.

Protocol 3: Preparation of Platelet-Poor Plasma (PPP)

Materials:

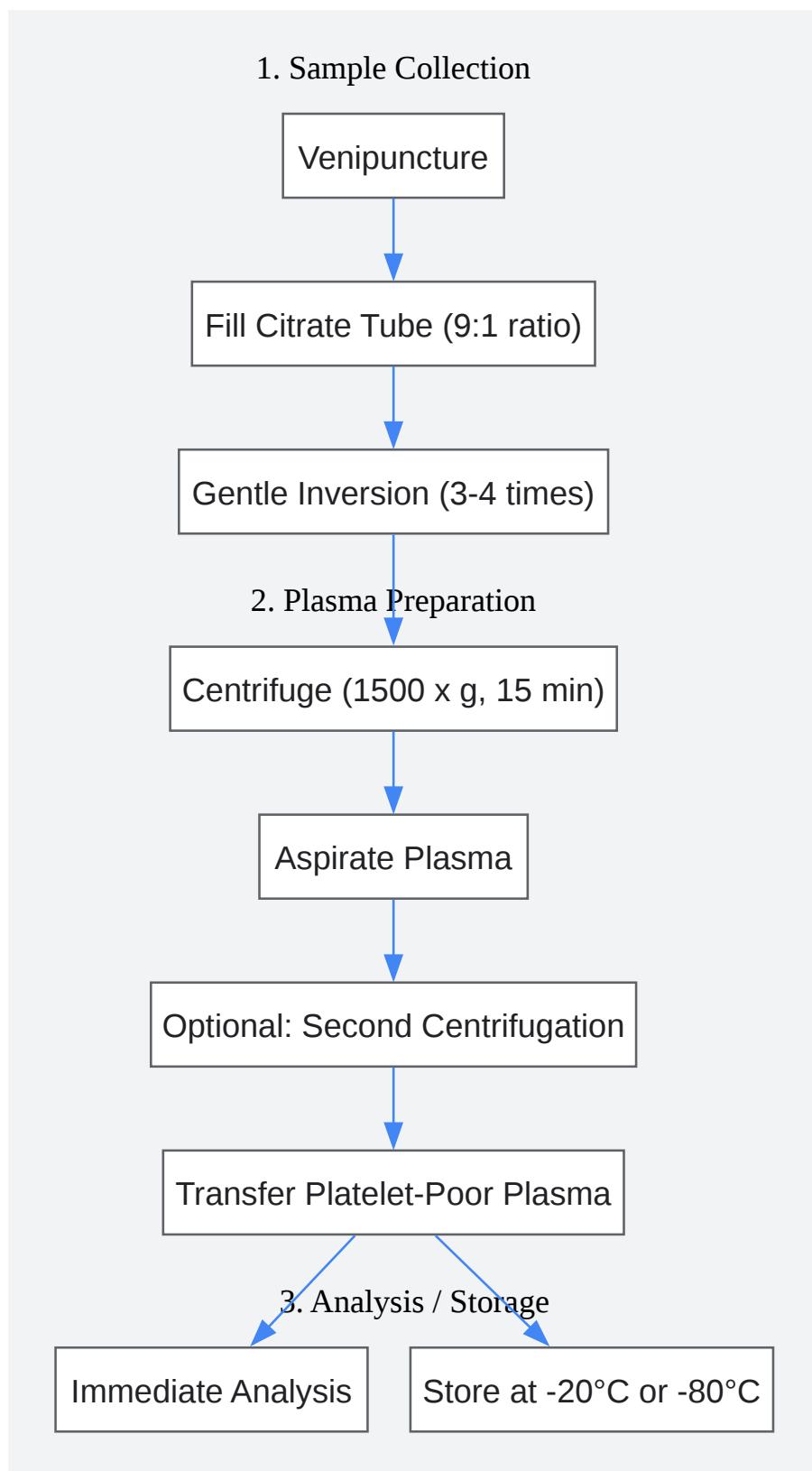
- Citrate-anticoagulated whole blood
- Refrigerated centrifuge
- Plastic transfer pipettes
- Polypropylene tubes for plasma storage


Procedure:

- Process the blood sample within one hour of collection.
- Centrifuge the capped citrate tube at 1,500 x g for 15 minutes in a refrigerated centrifuge to pellet the cellular components.

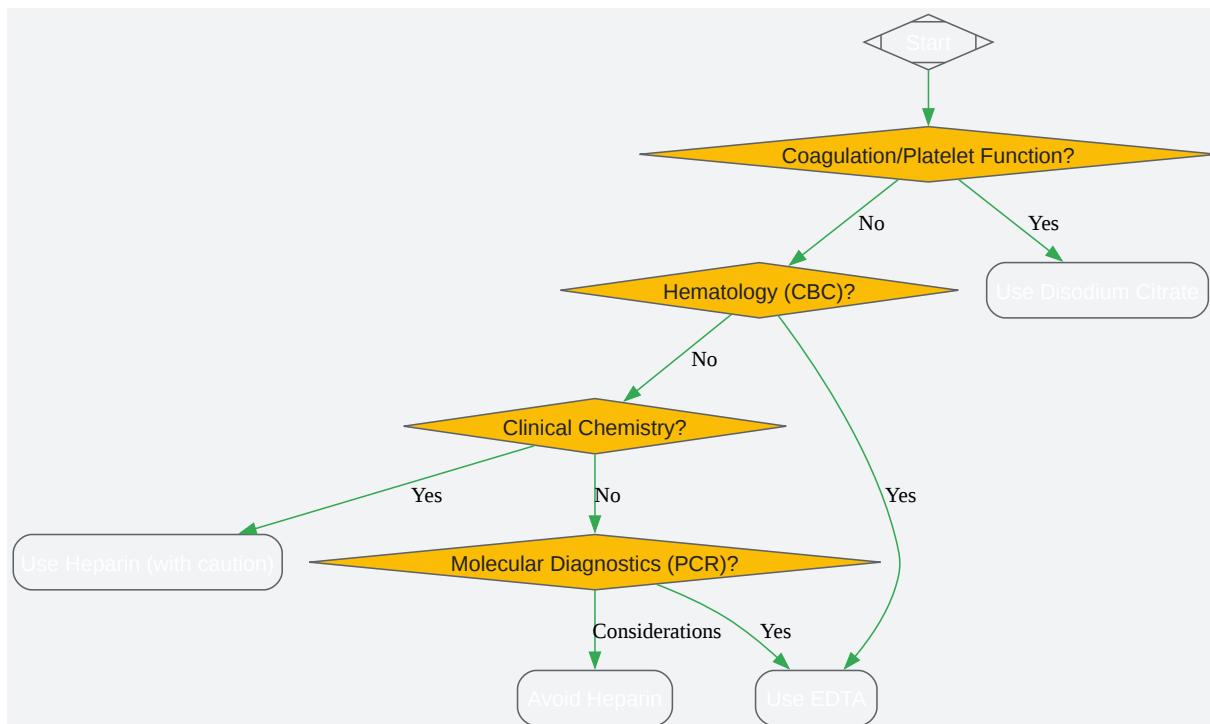
- Carefully remove the tube from the centrifuge. Using a plastic transfer pipette, aspirate the top two-thirds of the plasma, being careful not to disturb the buffy coat (the layer of white blood cells and platelets above the red blood cells).
- Transfer the plasma to a clean polypropylene tube.
- For assays requiring very low platelet counts, a double-centrifugation step is recommended. Centrifuge the collected plasma again at 1,500 x g for 15 minutes.
- Transfer the supernatant (platelet-poor plasma) to a new, labeled polypropylene tube.
- The PPP can be used immediately for analysis or stored frozen at -20°C or -80°C for later use.

Visualizations


Signaling Pathway: The Coagulation Cascade and the Role of Disodium Citrate

[Click to download full resolution via product page](#)

Caption: Mechanism of **disodium citrate** anticoagulation.


Experimental Workflow: Blood Sample Processing

[Click to download full resolution via product page](#)

Caption: Workflow for blood collection and plasma preparation.

Logical Relationships: Choosing an Anticoagulant

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting an anticoagulant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Disodium Citrate for Preventing Coagulation in Blood Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093818#disodium-citrate-for-preventing-coagulation-in-blood-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com